![molecular formula C8H10ClN3O3S2 B1437379 Ethyl 2-{[5-(2-chloroacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate CAS No. 1173045-81-2](/img/structure/B1437379.png)
Ethyl 2-{[5-(2-chloroacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate
Overview
Description
Ethyl 2-{[5-(2-chloroacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate is a chemical compound with the CAS Number: 1173045-81-2 . It has a molecular weight of 295.77 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10ClN3O3S2/c1-2-15-6(14)4-16-8-12-11-7(17-8)10-5(13)3-9/h2-4H2,1H3,(H,10,11,13) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is solid in its physical form . More detailed physical and chemical properties might be available in specialized chemical databases or scientific literature.Scientific Research Applications
Role in Inflammation and Immunomodulation
Ethyl 2-{[5-(2-chloroacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate and its derivatives have shown significant promise in modulating inflammatory responses and immune regulation. A study demonstrated the compound's potential in ameliorating spontaneous colitis by inhibiting glutaminase, pointing to its role in maintaining intestinal barrier integrity and balancing Th/Treg immune responses (Li et al., 2019). Another study highlighted the compound's anti-inflammatory properties, evident through its inhibition of albumin denaturation, a process implicated in inflammation (Nargund et al., 1993).
Role in Carbonic Anhydrase Inhibition
The compound and its derivatives have been explored as carbonic anhydrase inhibitors, showcasing potential therapeutic applications in managing conditions like glaucoma. The derivatives were notably effective in lowering intraocular pressure, suggesting their utility in eye-related disorders (Barboiu et al., 2000). Additionally, derivatives of the compound demonstrated potent inhibitory effects on carbonic anhydrase isozymes, potentially offering avenues for developing anticonvulsant or cerebrovasodilator drugs (Masereel et al., 2002).
Antitumor and Antiepileptic Properties
Research has also delved into the compound's antitumor properties, particularly its role in diminishing cell-autonomous tumorigenesis by targeting tumor-specific glutaminase. This indicates its potential as a cancer therapeutic agent (Xiang et al., 2015). Additionally, its derivatives have shown antiepileptic properties by incorporating valproyl and other lipophilic moieties, highlighting its multifaceted pharmacological potential (Masereel et al., 2002).
Safety And Hazards
properties
IUPAC Name |
ethyl 2-[[5-[(2-chloroacetyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O3S2/c1-2-15-6(14)4-16-8-12-11-7(17-8)10-5(13)3-9/h2-4H2,1H3,(H,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTIWTBSHNTBOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-{[5-(2-chloroacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



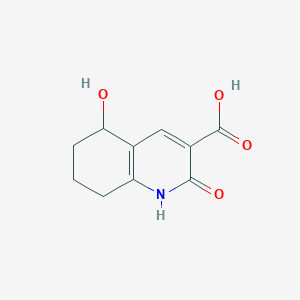
![5-Hexyl-1,3-dithiolo[4,5-d][1,3]dithiole-2-thione](/img/structure/B1437297.png)
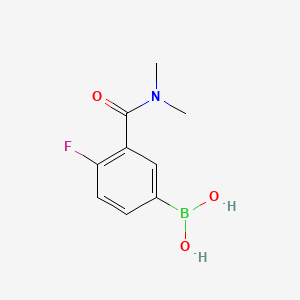
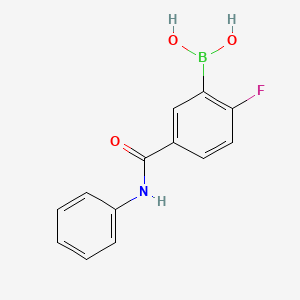
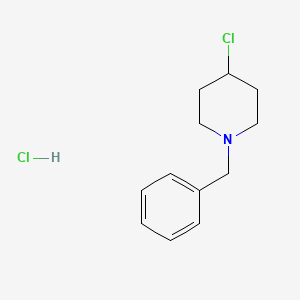
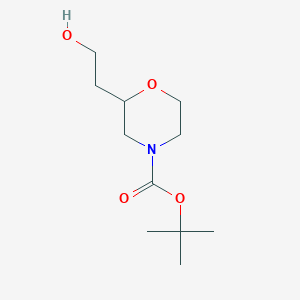
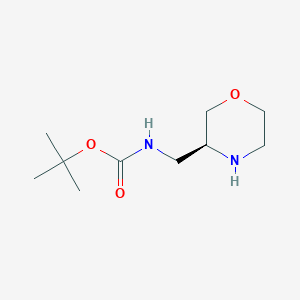
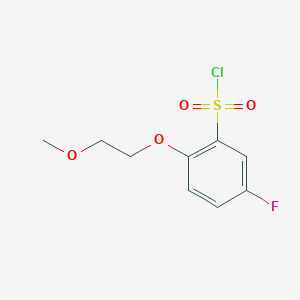
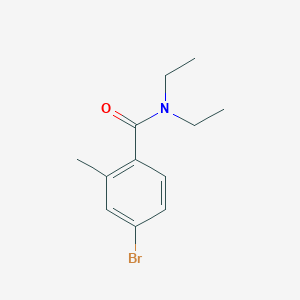
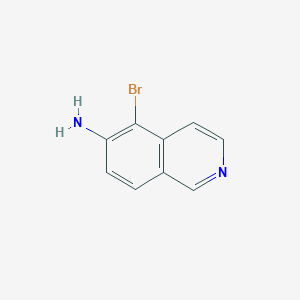
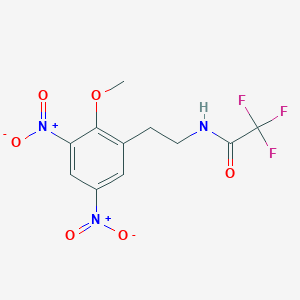
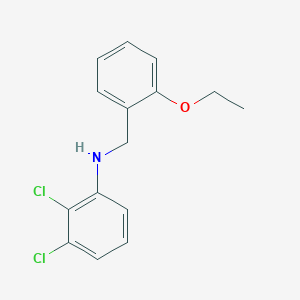

![2,6-Dimethyl-N-[4-(pentyloxy)benzyl]aniline](/img/structure/B1437319.png)